4-Methoxy-3-(pyridin-3-yl)benzoic acid

Catalog No.
S825995
CAS No.
1181621-40-8
M.F
C13H11NO3
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-(pyridin-3-yl)benzoic acid

CAS Number

1181621-40-8

Product Name

4-Methoxy-3-(pyridin-3-yl)benzoic acid

IUPAC Name

4-methoxy-3-pyridin-3-ylbenzoic acid

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c1-17-12-5-4-9(13(15)16)7-11(12)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16)

InChI Key

LGLSNPOXIXHHDM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2
  • Potential biological activity

    The presence of a carboxylic acid group and a pyridine ring suggests 4-Methoxy-3-(pyridin-3-yl)benzoic acid might have biological activity. Carboxylic acids can participate in various biochemical reactions, while pyridine rings are found in many biologically relevant molecules, including vitamins and pharmaceuticals .

  • Structural similarity to known compounds

    4-Methoxy-3-(pyridin-3-yl)benzoic acid shares some structural features with existing drugs. For instance, some pyridinecarboxylic acids exhibit anti-inflammatory properties , while methoxy substitutions can influence a molecule's absorption and metabolism . However, further research is needed to determine if 4-Methoxy-3-(pyridin-3-yl)benzoic acid possesses similar activities.

  • Potential use as a building block

    -Methoxy-3-(pyridin-3-yl)benzoic acid could serve as a building block for the synthesis of more complex molecules with desired properties. The carboxylic acid group allows for conjugation with other molecules, while the pyridine ring can participate in various chemical reactions.

4-Methoxy-3-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO3C_{13}H_{11}NO_3. It features a methoxy group at the 4-position and a pyridin-3-yl group at the 3-position of a benzoic acid core. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its diverse functionalities and reactivity profiles .

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions. Common reagents include potassium permanganate or chromium trioxide in acidic media.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .

Major Products from Reactions

  • Oxidation: Produces 4-hydroxy-3-(pyridin-3-yl)benzoic acid.
  • Reduction: Yields 4-methoxy-3-(pyridin-3-yl)benzyl alcohol.
  • Substitution: Results in derivatives such as 4-(substituted)-3-(pyridin-3-yl)benzoic acids .

Research indicates that 4-Methoxy-3-(pyridin-3-yl)benzoic acid exhibits potential biological activities, particularly as a ligand in biochemical assays. Its structure allows it to interact with specific molecular targets, which may lead to therapeutic effects. Studies suggest potential anti-inflammatory and anticancer properties, making it a candidate for further exploration in drug development .

The synthesis of 4-Methoxy-3-(pyridin-3-yl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction, where 4-methoxybenzoic acid reacts with pyridin-3-ylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate, often conducted in solvents like tetrahydrofuran or dimethylformamide under inert conditions .

Industrial Production

In industrial settings, the production methods mirror laboratory syntheses but are optimized for scale. Techniques such as continuous flow reactors may be employed to enhance yield and purity, followed by purification processes like recrystallization or chromatography .

4-Methoxy-3-(pyridin-3-yl)benzoic acid finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and metal-organic frameworks.
  • Biology: Investigated for use as a probe in molecular biology studies and as a ligand in biochemical assays.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer contexts.
  • Industry: Utilized in developing new materials with specific properties, including sensors and catalysts .

Several compounds share structural similarities with 4-Methoxy-3-(pyridin-3-yl)benzoic acid:

Compound NameStructural FeaturesUniqueness
3-(Pyridin-4-yl)benzoic acidPyridinyl group at the 4-positionLacks methoxy group
4-Methoxybenzoic acidMethoxy group presentLacks pyridinyl functionality
3-(Pyridin-3-yl)benzoic acidPyridinyl group at the 3-positionLacks methoxy functionality
4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acidAdditional methoxy group on pyridineIncreased steric hindrance and potential reactivity

The uniqueness of 4-Methoxy-3-(pyridin-3-yl)benzoic acid lies in its dual functional groups—the methoxy and pyridinyl groups—providing distinct chemical reactivity and potential biological activity compared to its analogs .

XLogP3

2

Dates

Last modified: 08-16-2023

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